3-(喹啉-6-氧基)丙-1-胺盐酸盐

描述

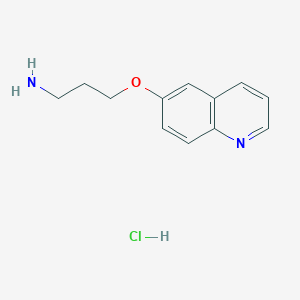

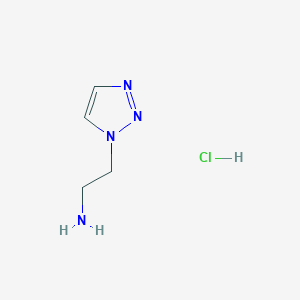

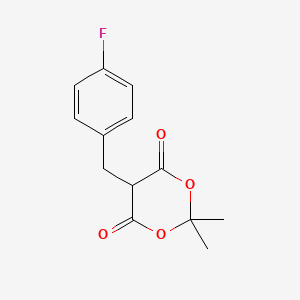

“3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 . It is used for research purposes .

Molecular Structure Analysis

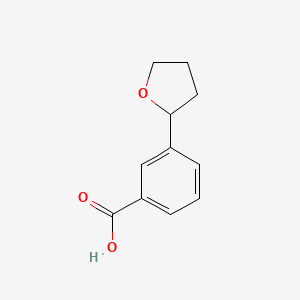

The molecular structure of “3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” comprises a quinoline ring attached to a propan-1-amine via an ether linkage . The hydrochloride indicates the presence of a chloride ion, which likely associates with the amine group to form a salt.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” are not fully detailed in the literature. The compound has a molecular weight of 238.71 . Other properties such as boiling point and storage conditions are not specified .科学研究应用

Anticorrosive Materials

Quinoline derivatives have been identified as effective anticorrosive agents for metallic surfaces. Their ability to form highly stable chelating complexes with metal atoms through coordination bonding makes them suitable for protecting metals against corrosion. This property is particularly important in the development of new materials and coatings for industrial applications (Verma, Quraishi, & Ebenso, 2020).

Immune Response Modifiers

Imiquimod and its analogs, which include quinoline derivatives, act as immune response modifiers. They are known for their ability to induce the production of cytokines, such as IFN-α, -β, and various interleukins, without inherent antiviral or antiproliferative activity in vitro. This makes them useful as topical agents for treating various cutaneous diseases, showcasing the therapeutic potential of quinoline derivatives in immunology and dermatology (Syed, 2001).

Antitumor and Antimicrobial Agents

Quinoline and quinazoline alkaloids have been the focus of significant research interest due to their antitumor, antimalarial, antibacterial, antifungal, and antiviral activities. The discovery of quinine and camptothecin, two important quinoline alkaloids, has led to the development of new antimalarial and anticancer drugs, respectively. This highlights the role of quinoline derivatives in the discovery and development of new therapeutic agents (Shang et al., 2018).

Neuroprotective Agents

The kynurenine pathway of tryptophan metabolism involves quinolinic acid, a potent neurotoxin with free radical-producing properties, and kynurenic acid, a neuroprotectant. The balance between these substances in the brain is of interest for developing treatments for neurological disorders, indicating the potential of quinoline derivatives in neuroprotection and the treatment of neurodegenerative diseases (Vámos et al., 2009).

Green Chemistry Approaches

The synthesis of quinoline and its derivatives using green chemistry principles is an area of growing interest. Efforts to reduce the use of hazardous chemicals, solvents, and catalysts in the synthesis of quinoline scaffolds are critical for environmental sustainability and safety. This reflects the broader application of quinoline derivatives in sustainable chemical practices (Nainwal et al., 2019).

未来方向

The future directions for research on “3-(Quinolin-6-yloxy)propan-1-amine hydrochloride” and similar compounds likely involve further exploration of their synthesis, properties, and potential biological activities. Given the interest in quinoline derivatives in medicinal chemistry, these compounds may have potential applications in drug development .

属性

IUPAC Name |

3-quinolin-6-yloxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c13-6-2-8-15-11-4-5-12-10(9-11)3-1-7-14-12;/h1,3-5,7,9H,2,6,8,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQVTFARKNNAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)OCCCN)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Quinolin-6-yloxy)propan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-Fluorophenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B1405187.png)

![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)

![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)